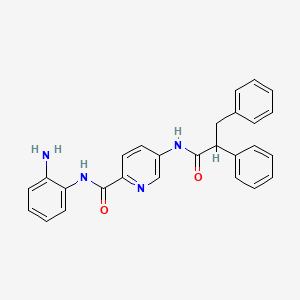
3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine is a purine nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3’ position and a dimethoxytrityl (DMT) group at the 5’ position of the 2’-deoxyadenosine molecule. It is primarily used in the synthesis of DNA and RNA, and has broad antitumor activity targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
The synthesis of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups on the 2’-deoxyadenosine molecule. The tert-butyldimethylsilyl group is introduced at the 3’ position using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 5’ hydroxyl group is then protected with the dimethoxytrityl (DMT) group using dimethoxytrityl chloride under basic conditions .
Analyse Chemischer Reaktionen
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like imidazole and pyridine, and solvents such as dichloromethane and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Medicine: It has broad antitumor activity and is used in the treatment of indolent lymphoid malignancies.
Industry: It is used in the production of nucleoside analogs for various research and development purposes.
Wirkmechanismus
The mechanism of action of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine include:
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine: This compound also has a tert-butyldimethylsilyl group at the 3’ position and a DMT group at the 5’ position, but it is a guanosine analog.
The uniqueness of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine lies in its specific modifications, which make it particularly useful in the synthesis of DNA and RNA, as well as its broad antitumor activity.
Eigenschaften
Molekularformel |
C37H45N5O5Si |
|---|---|
Molekulargewicht |
667.9 g/mol |
IUPAC-Name |
9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30?,31-,32-/m1/s1 |
InChI-Schlüssel |
BLILIIKIHHYPLG-YPHBKRNWSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


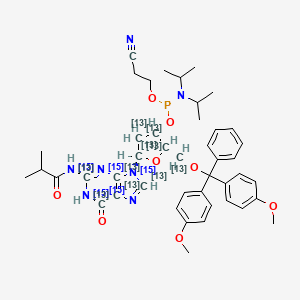
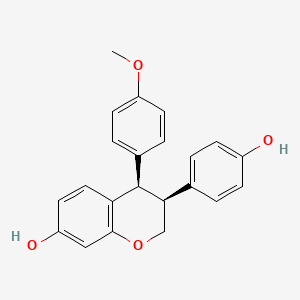
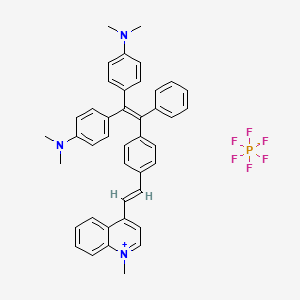
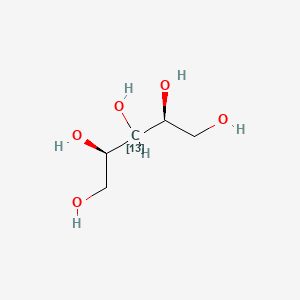
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
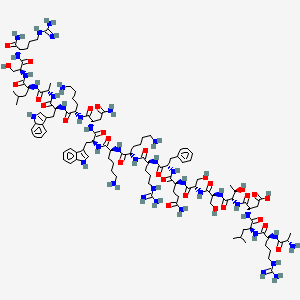


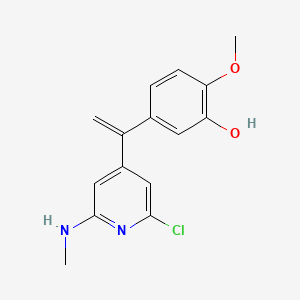
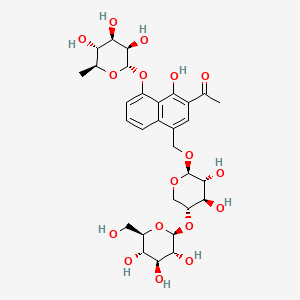
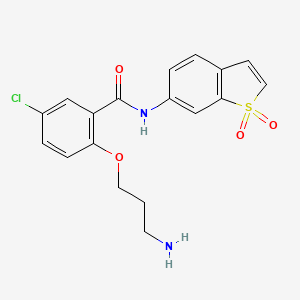
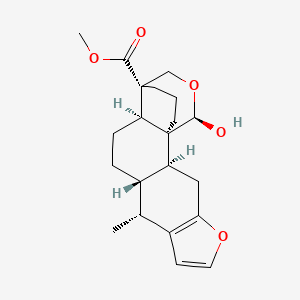
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
